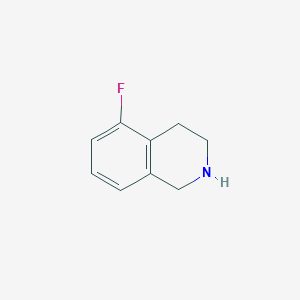

5-Fluoro-1,2,3,4-tetrahydroisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLVZHZIUJGIDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585675 | |

| Record name | 5-Fluoro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406923-64-6 | |

| Record name | 5-Fluoro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Biological Activity of Fluorinated Tetrahydroisoquinolines: A Technical Guide for Drug Discovery Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The strategic introduction of fluorine atoms into the THIQ framework has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of these molecules. Fluorination can enhance metabolic stability, improve binding affinity, and alter receptor selectivity, making fluorinated THIQs highly attractive candidates for drug discovery programs targeting a range of therapeutic areas, including oncology, neuroscience, and infectious diseases. This technical guide provides an in-depth overview of the biological activities of fluorinated tetrahydroisoquinolines, with a focus on their anticancer, neuroprotective, and antiviral properties, as well as their interactions with dopamine receptors. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to support researchers in this field.

Anticancer Activity

Fluorinated tetrahydroisoquinolines have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against various cancer cell lines. The introduction of fluorine can enhance the potency and selectivity of these compounds.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected fluorinated tetrahydroisoquinoline derivatives.

| Compound ID | Structure/Description | Cell Line | Assay Type | IC50 (µM) | Reference |

| GM-3-18 | THIQ derivative with a 4-chlorophenyl group | HCT116 | KRas Inhibition | 0.9 - 10.7 | [1] |

| GM-3-143 | THIQ derivative with a 4-trifluoromethylphenyl group | Colon Cancer Cell Lines | KRas Inhibition | Not specified, but significant | [1] |

| 20d | (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate | HCT-116 | Antiproliferative | Micromolar concentrations | [2] |

| Compound 2 | Tetrahydroquinoline derivative | MCF-7 | Antiproliferative | 50 | [3] |

| Compound 2 | Tetrahydroquinoline derivative | MDA-MB-231 | Antiproliferative | 25 | [3] |

Signaling Pathways in Anticancer Activity

One of the key mechanisms through which fluorinated tetrahydroquinolines exert their anticancer effects is the modulation of critical signaling pathways involved in cell growth, proliferation, and survival. For instance, compound 20d , a fluorinated tetrahydroquinolinone derivative, has been shown to induce autophagy in HCT-116 colorectal cancer cells by targeting the PI3K/AKT/mTOR pathway[2].

PI3K/AKT/mTOR signaling pathway and the inhibitory action of a fluorinated THIQ.

Experimental Protocols: Anticancer Assays

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content[4][5].

-

Cell Plating: Seed cells (e.g., HCT-116) in a 96-well plate at a density of 5,000–20,000 cells/well and incubate for 24 hours[6].

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours)[6].

-

Cell Fixation: Gently aspirate the media and fix the cells by adding 100 µL of 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour[4][6].

-

Washing: Remove the TCA solution and wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid[4][5]. Allow the plates to air-dry completely.

-

Staining: Add 100 µL of 0.057% or 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes[4][5].

-

Post-Staining Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye[4].

-

Solubilization: Air-dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye[5].

-

Absorbance Measurement: Read the absorbance at 510 nm or 565 nm using a microplate reader[5]. The optical density is proportional to the number of cells.

Dopamine Receptor Modulation

Fluorinated THIQs have been extensively investigated as ligands for dopamine receptors, particularly the D2 and D3 subtypes, which are important targets for the treatment of neurological and psychiatric disorders. Fluorine substitution can significantly impact the affinity and selectivity of these compounds.

Quantitative Data for Dopamine Receptor Binding

The following table presents the binding affinities of representative fluorinated THIQ derivatives for dopamine receptors.

| Compound ID | Description | Receptor | Assay Type | Ki (nM) | pKi | Selectivity (D2/D3) | Reference |

| Compound 31 | THIQ with a 7-CF3SO2O- substituent | D3 | Radioligand Binding | - | 8.4 | 150-fold over D2 | [7] |

| Compound 4h | 4-Fluorophenyl analogue | D3 | Radioligand Binding | 4.4 | - | High | [8] |

| Compound 4h | 4-Fluorophenyl analogue | D2 | Radioligand Binding | >1000 | - | - | [8] |

Experimental Protocols: Dopamine Receptor Binding Assay

Radioligand Binding Assay for D2/D3 Receptors

This competitive binding assay determines the affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor[9][10].

-

Membrane Preparation: Prepare crude membrane fractions from cells stably expressing human recombinant dopamine D2 or D3 receptors, or from receptor-rich tissue like the corpus striatum[9]. Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors) and pellet the membranes by high-speed centrifugation (e.g., 20,000 x g at 4°C)[9].

-

Assay Setup: In a 96-well plate, combine the membrane preparation (3-20 µg protein for cells), the radioligand (e.g., [3H]-spiperone at a concentration of 2-3 times its Kd), and various concentrations of the unlabeled test compound in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4)[9][11].

-

Non-specific Binding: To determine non-specific binding, include wells containing a high concentration of a known D2/D3 antagonist (e.g., 2 µM (+)-butaclamol or haloperidol)[9][11].

-

Incubation: Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation to reach equilibrium[9][11].

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI). This separates the receptor-bound radioligand from the free radioligand[9].

-

Washing: Wash the filters three to four times with ice-cold wash buffer to remove any remaining unbound radioligand[9].

-

Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a scintillation counter[9].

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[12].

Antiviral Activity

Recent studies have highlighted the potential of fluorinated tetrahydroisoquinolines as antiviral agents, particularly against coronaviruses like SARS-CoV-2.

Quantitative Data for Antiviral Activity

The following table summarizes the in vitro antiviral activity of novel THIQ derivatives against SARS-CoV-2.

| Compound ID | Description | Virus | Cell Line | EC50 (µM) | SI | Reference |

| trans-1 | tert-butyl rel-4-(((3R,4S)-3-(1H-indol-3-yl)-1-oxo-2-propyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)piperazine-1-carboxylate | SARS-CoV-2 | Vero E6 | 3.15 | >63.49 | [13] |

| trans-1 | (Same as above) | SARS-CoV-2 (Delta) | Calu-3 | 2.78 | >71.94 | [13] |

| trans-2 | rel-(3R,4S)-3-(1H-indol-3-yl)-4-(piperazin-1-ylmethyl)-2-propyl-3,4-dihydroisoquinolin-1(2H)-one | SARS-CoV-2 | Vero E6 | 12.02 | 5.64 | [13] |

Experimental Protocols: Antiviral Assays

Cytopathic Effect (CPE) Reduction Assay for SARS-CoV-2

This assay measures the ability of a compound to protect host cells from virus-induced cell death (cytopathic effect)[7].

-

Cell Plating: Seed host cells (e.g., Vero E6) in a 384-well plate at a density of approximately 4000 cells/well[7].

-

Compound Addition: Pre-dispense serial dilutions of the test compounds into the assay plates[7].

-

Infection: Inoculate the cells with SARS-CoV-2 at a low multiplicity of infection (MOI), for example, 0.002[7].

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator[7].

-

Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo, which quantifies ATP content as an indicator of viable cells. Luminescence is read on a plate reader[7].

-

Data Analysis: Normalize the data to controls (uninfected cells and virus-infected cells without compound). The EC50 is the compound concentration that results in a 50% reduction of the viral cytopathic effect.

Synthesis of Fluorinated Tetrahydroisoquinolines

The synthesis of fluorinated THIQs can be achieved through various established methods, with the Pictet-Spengler and Bischler-Napieralski reactions being the most common. The incorporation of fluorine can be accomplished by using fluorinated starting materials.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel fluorinated THIQs.

General workflow for the discovery of fluorinated THIQ drug candidates.

Experimental Protocol: Synthesis of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline

The following is an example protocol for the synthesis of an 8-fluoro-THIQ derivative, adapted from the literature[14].

-

Bischler-Napieralski Cyclization: A solution of N-[2-(2-fluorophenyl)ethyl]acetamide in toluene is treated with phosphorus pentoxide and phosphorus oxychloride. The mixture is heated at 120°C for 5 hours to yield 8-fluoro-3,4-dihydroisoquinoline.

-

Reduction to THIQ: The resulting dihydroisoquinoline is dissolved in ethanol, and sodium borohydride is added at room temperature. The reaction is stirred for 1 hour to afford 8-fluoro-1,2,3,4-tetrahydroisoquinoline[14].

-

Purification: The crude product is purified by standard techniques such as column chromatography or recrystallization. Characterization is performed using NMR and mass spectrometry.

Conclusion

Fluorinated tetrahydroisoquinolines represent a promising class of compounds with diverse and potent biological activities. The strategic incorporation of fluorine has been shown to enhance their properties as anticancer agents, dopamine receptor modulators, and antiviral compounds. This guide provides a foundational resource for researchers in drug discovery, offering a compilation of quantitative data, detailed experimental protocols, and an overview of the key signaling pathways involved. Further exploration of the structure-activity relationships and mechanisms of action of this versatile scaffold will undoubtedly lead to the development of novel and effective therapeutic agents.

References

- 1. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. scispace.com [scispace.com]

- 6. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Elusive Mechanism of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline: A Review of Related Fluorinated Analogs

Disclaimer: As of late 2025, specific research detailing the mechanism of action, molecular targets, and signaling pathways of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline is not available in the public domain. This technical guide, therefore, summarizes the known biological activities and mechanisms of action for the broader class of fluorinated 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives to provide a foundational understanding for researchers, scientists, and drug development professionals. The information presented herein is based on studies of structurally related compounds and should be interpreted with the understanding that the precise pharmacological profile of the 5-fluoro isomer may differ.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a well-established privileged structure in medicinal chemistry, known for its presence in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] The introduction of a fluorine atom to the THIQ core can significantly modulate its physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Overview of Biological Activities of Fluorinated THIQ Analogs

Derivatives of the THIQ nucleus have been investigated for a multitude of therapeutic applications, including but not limited to:

-

Central Nervous System (CNS) Disorders: Many THIQ analogs exhibit activity at various CNS receptors, including dopamine and serotonin receptors.[5][6][7]

-

Anticancer Activity: The THIQ scaffold has been explored for the development of novel anticancer agents.[8]

-

Antimicrobial Properties: Certain THIQ derivatives have demonstrated antibacterial and other antimicrobial effects.[1][3]

Potential Mechanisms of Action Based on Related Compounds

Given the lack of specific data for this compound, we extrapolate potential mechanisms of action from studies on other fluorinated and non-fluorinated THIQ analogs.

Interaction with Dopamine Receptors

Several THIQ derivatives have been identified as ligands for dopamine receptors, particularly the D2 and D3 subtypes.[5][7][9] The nature of their interaction can range from agonism to antagonism, depending on the substitution pattern on the THIQ core and appended functional groups.

A hypothetical signaling pathway for a THIQ analog acting as a dopamine D2 receptor antagonist is depicted below. Antagonism of D2 receptors typically leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels by preventing the inhibition of adenylyl cyclase.

Interaction with Serotonin Receptors

N-substituted THIQ derivatives have been synthesized and evaluated as ligands for 5-HT1A receptors, with some compounds acting as agonists or partial agonists.[6] The interaction with serotonin receptors suggests potential applications in treating anxiety and depression.

Quantitative Data from Related Fluorinated THIQ Analogs

While no quantitative data for this compound is available, the following table summarizes binding affinities for a related fluorinated compound, a 4-fluorophenyl arylamide derivative of a THIQ analog (Compound 5a from a study), at various receptors. This data is provided for illustrative purposes to demonstrate the type of quantitative information that is crucial for understanding the mechanism of action.

| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |

| Compound 5a | D1R | >10,000 | [5] |

| (4-fluorophenyl arylamide THIQ analog) | D2R | >10,000 | [5] |

| D3R | >10,000 | [5] | |

| D4R | >10,000 | [5] | |

| D5R | >10,000 | [5] | |

| 5-HT1AR | >10,000 | [5] | |

| 5-HT2AR | >10,000 | [5] | |

| σ1R | >10,000 | [5] | |

| σ2R | >10,000 | [5] |

Table 1: Binding affinities of a representative fluorinated THIQ analog. Note that this specific analog showed no significant affinity for the tested receptors, highlighting the high degree of structural specificity in receptor binding.

Experimental Protocols

To characterize the mechanism of action of a novel compound like this compound, a series of standard experimental protocols would be employed.

Radioligand Binding Assays

This experimental workflow is used to determine the binding affinity of a compound for a specific receptor.

Methodology:

-

Receptor Preparation: A source of the target receptor is prepared, typically from cell lines engineered to express the receptor or from tissue homogenates.

-

Incubation: The receptor preparation is incubated with a known concentration of a radiolabeled ligand that binds to the target receptor and varying concentrations of the unlabeled test compound.

-

Separation: The reaction mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assays

Functional assays are necessary to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. The specific assay depends on the signaling pathway of the receptor. For G-protein coupled receptors (GPCRs), this could involve measuring changes in second messengers like cAMP or intracellular calcium.

Conclusion and Future Directions

The therapeutic potential of the 1,2,3,4-tetrahydroisoquinoline scaffold is well-documented, and fluorination is a common strategy to enhance the drug-like properties of lead compounds. While the specific mechanism of action for this compound remains to be elucidated, the existing literature on related analogs suggests that it is likely to interact with CNS receptors, such as dopamine and serotonin receptors.

Future research should focus on the synthesis and in-depth pharmacological characterization of this compound. This would involve a comprehensive screening against a panel of receptors, enzymes, and ion channels to identify its primary molecular targets. Subsequent studies should then delineate the downstream signaling pathways modulated by this compound and evaluate its efficacy and safety in preclinical models. Such a systematic approach will be crucial to unlocking the potential therapeutic applications of this and other novel fluorinated THIQ derivatives.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines [mdpi.com]

Spectroscopic Data for 5-Fluoro-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 5-Fluoro-1,2,3,4-tetrahydroisoquinoline. Due to the limited availability of specific experimental data for this particular fluorinated isomer, this document presents a comprehensive analysis of the spectroscopic data for the parent compound, 1,2,3,4-tetrahydroisoquinoline, as a foundational reference. The influence of the fluorine substituent at the 5-position on the various spectra is then discussed based on established principles of spectroscopy.

Introduction

This compound is a fluorinated derivative of the tetrahydroisoquinoline scaffold, a core structure found in numerous biologically active compounds and pharmaceuticals. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Accurate spectroscopic characterization is therefore crucial for the identification, purity assessment, and structural elucidation of this compound in research and development settings. This guide summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, referencing the well-documented data of its parent compound.

Spectroscopic Data Summary

The following tables summarize the experimental spectroscopic data for the parent compound, 1,2,3,4-tetrahydroisoquinoline. These values serve as a baseline for predicting the spectra of the 5-fluoro derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 1,2,3,4-Tetrahydroisoquinoline [1]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.11 - 7.08 | m | Aromatic H |

| 7.04 | m | Aromatic H |

| 6.95 | m | Aromatic H |

| 3.94 | s | H-1 |

| 3.06 | t | H-3 |

| 2.73 | t | H-4 |

| 2.21 | s (broad) | NH |

Solvent: CDCl₃ Frequency: 400 MHz

Table 2: ¹³C NMR Data for 1,2,3,4-Tetrahydroisoquinoline [2]

| Chemical Shift (ppm) | Assignment |

| 134.5 | C-4a |

| 133.8 | C-8a |

| 129.3 | Aromatic CH |

| 126.5 | Aromatic CH |

| 126.1 | Aromatic CH |

| 125.7 | Aromatic CH |

| 47.4 | C-1 |

| 43.3 | C-3 |

| 29.2 | C-4 |

Solvent: CDCl₃ Frequency: 100.6 MHz

Expected Influence of 5-Fluoro Substitution on NMR Spectra:

-

¹H NMR: The introduction of a fluorine atom at the C-5 position is expected to introduce ¹H-¹⁹F and long-range ¹H-¹⁹F couplings, leading to more complex splitting patterns for the aromatic protons, particularly H-6 and H-8. The chemical shifts of the aromatic protons will also be affected by the electron-withdrawing nature of fluorine. The signals for the aliphatic protons (H-1, H-3, and H-4) are expected to be less affected, though minor shifts may be observed.

-

¹³C NMR: The most significant effect will be observed for the carbon atoms in the aromatic ring. The C-5 signal will appear as a doublet with a large one-bond ¹³C-¹⁹F coupling constant. The chemical shifts of the other aromatic carbons (C-4a, C-6, C-7, C-8, and C-8a) will also be shifted and may exhibit smaller, long-range ¹³C-¹⁹F couplings.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for 1,2,3,4-Tetrahydroisoquinoline [3][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium | N-H Stretch |

| 3060 - 3020 | Medium | Aromatic C-H Stretch |

| 2920 - 2840 | Strong | Aliphatic C-H Stretch |

| 1600 - 1450 | Medium | Aromatic C=C Bending |

| 1470 - 1430 | Medium | CH₂ Scissoring |

| 1200 - 1000 | Strong | C-N Stretch |

| 800 - 700 | Strong | Aromatic C-H Out-of-Plane Bend |

Expected Influence of 5-Fluoro Substitution on IR Spectrum:

The fundamental vibrational modes of the tetrahydroisoquinoline core will be present. The most notable addition will be a strong absorption band in the region of 1250-1000 cm⁻¹ corresponding to the C-F stretching vibration . The pattern of the aromatic C-H out-of-plane bending bands in the fingerprint region may also shift due to the change in substitution pattern.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 1,2,3,4-Tetrahydroisoquinoline [5][6]

| m/z | Relative Intensity (%) | Assignment |

| 133 | 92.9 | [M]⁺ (Molecular Ion) |

| 132 | 100.0 | [M-H]⁺ |

| 118 | 23.4 | [M-CH₃]⁺ |

| 117 | 16.5 | [M-NH₂]⁺ or [M-C₂H₄]⁺ |

| 104 | 8.5 | Retro-Diels-Alder Fragment |

| 91 | 7.6 | Tropylium Ion |

Ionization Method: Electron Impact (EI)

Expected Influence of 5-Fluoro Substitution on Mass Spectrum:

The molecular ion peak for this compound is expected at m/z 151 , corresponding to the molecular weight of C₉H₁₀FN. The fragmentation pattern is anticipated to be similar to the parent compound, with the base peak likely being the [M-H]⁺ ion at m/z 150 . Fragments corresponding to the loss of small neutral molecules will be observed, and the presence of fluorine may lead to additional characteristic fragmentation pathways.

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of compounds similar to this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

IR Spectroscopy

For a liquid sample like 1,2,3,4-tetrahydroisoquinoline, a neat spectrum can be obtained.[7]

-

Sample Preparation: Place a small drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[7][8]

-

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates should be acquired first.

Mass Spectrometry

Electron Impact (EI) is a common ionization technique for this class of compounds.[9][10]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for pure compounds or through a gas chromatograph (GC-MS) for mixtures.[10]

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source.[9]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic identification of a chemical compound.

Conclusion

References

- 1. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum [chemicalbook.com]

- 2. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 13C NMR [m.chemicalbook.com]

- 3. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) IR Spectrum [m.chemicalbook.com]

- 4. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 5. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. homework.study.com [homework.study.com]

- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

The Advent of Fluorinated Isoquinoline Alkaloids: A Technical Guide to Synthesis, Isolation, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the isoquinoline alkaloid scaffold has emerged as a powerful approach in modern medicinal chemistry, unlocking novel therapeutic potential. This in-depth technical guide provides a comprehensive overview of the synthesis, isolation, and biological activities of this promising class of compounds. While naturally occurring fluorinated isoquinoline alkaloids are exceptionally rare, this guide focuses on the synthetic methodologies that have enabled the exploration of their structure-activity relationships and mechanisms of action.

I. Synthesis of Fluorinated Isoquinoline Alkaloids

The introduction of fluorine into the isoquinoline core can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Numerous synthetic strategies have been developed to achieve this, ranging from classical cyclization reactions to modern transition-metal-catalyzed methods.

A. Key Synthetic Methodologies

Several foundational reactions are employed for the construction of the isoquinoline framework, which can be adapted to incorporate fluorine atoms or fluorinated substituents.

-

Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-phenylethylamine to a 3,4-dihydroisoquinoline, which can then be dehydrogenated. Fluorinated starting materials can be used to introduce fluorine into either the benzene or the phenylethylamine moiety.

-

Pictet-Spengler Reaction: This method produces a tetrahydroisoquinoline through the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by ring closure. Similar to the Bischler-Napieralski reaction, fluorinated precursors are key to the synthesis of fluorinated analogs.

-

Pomeranz–Fritsch reaction: This synthesis route involves the reaction of a benzaldehyde with a 2,2-dialkoxyethylamine to form the isoquinoline core.

More contemporary approaches have focused on the late-stage fluorination of existing isoquinoline scaffolds or the use of fluorinated building blocks in novel cyclization strategies. These methods offer greater flexibility and control over the position and type of fluorine substitution.

B. Experimental Protocol: Synthesis of Fluorinated Benzimidazoisoquinolines

This protocol details the synthesis of 10-fluoro-7H-benzo[de]benzo[1][2]imidazo[2,1-a]isoquinolin-7-one (10F-BBQ) and 11-fluoro-7H-benzo[de]benzo[1][2]imidazo[2,1-a]isoquinolin-7-one (11F-BBQ), as described by Lim et al.[3]

Reaction Scheme:

Caption: Synthesis of fluorinated benzimidazoisoquinolines.

Materials:

-

1,8-naphthalenedicarboxylic anhydride

-

4-fluoro-1,2-phenyldiamine

-

Acetic acid

Procedure:

-

Dissolve 1,8-naphthalenedicarboxylic anhydride and 4-fluoro-1,2-phenyldiamine in acetic acid.

-

Heat the resulting mixture at 120°C for 6 hours.

-

Cool the mixture in an ice bath.

-

Filter the mixture and wash the precipitate with water to yield the crude product as a yellow solid.

II. Isolation and Purification

The isolation and purification of synthetically derived fluorinated isoquinoline alkaloids are critical steps to obtaining compounds of high purity for biological evaluation and analytical characterization. The primary methods employed are flash column chromatography and recrystallization.

A. Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating complex mixtures of synthetic products from starting materials and byproducts.[4] The choice of stationary and mobile phases is crucial for achieving optimal separation.

General Protocol for Flash Column Chromatography:

-

Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent. It is advisable to perform stability tests on the sample in various pH, salt, and solvent conditions before developing a purification protocol.

-

Column Packing: A glass column is wet-packed with silica gel as the stationary phase.

-

Loading: The dissolved sample is carefully loaded onto the top of the silica gel bed.

-

Elution: A suitable mobile phase (a single solvent or a gradient of solvents) is passed through the column under positive pressure.

-

Fraction Collection: Eluted fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the purified product.

Table 1: Typical Parameters for Flash Column Chromatography Purification

| Parameter | Typical Value/Choice |

| Stationary Phase | Silica gel (e.g., 230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate, Dichloromethane/Methanol |

| Elution Mode | Isocratic or Gradient |

| Detection | UV-Vis spectroscopy, TLC |

Source: Adapted from BenchChem Application Notes[4]

B. Recrystallization

Recrystallization is a powerful technique for achieving high purity of solid compounds. The principle relies on the differential solubility of the target compound and impurities in a specific solvent or solvent system at different temperatures.

III. Characterization and Structure Elucidation

The unambiguous identification and structural characterization of synthesized fluorinated isoquinoline alkaloids are paramount. A combination of spectroscopic techniques is employed for this purpose.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules.[3] 1H, 13C, and 19F NMR are routinely used.

-

1H NMR: Provides information on the number, environment, and connectivity of protons.

-

13C NMR: Reveals the carbon skeleton of the molecule.

-

19F NMR: Due to its 100% natural abundance and high gyromagnetic ratio, 19F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent probe for the local electronic environment of the fluorine atom.[5][6]

-

2D NMR Techniques (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms and confirming the overall structure, especially for complex molecules and for differentiating between regioisomers.[3]

B. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, which can aid in structural confirmation.[2][7] Electrospray ionization (ESI) is a commonly used technique for the analysis of isoquinoline alkaloids.[2]

IV. Biological Activities and Signaling Pathways

Fluorinated isoquinoline alkaloids have demonstrated a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[1] The introduction of fluorine can enhance these activities by improving metabolic stability and altering the compound's interaction with biological targets.[1]

A. Antimicrobial Activity

Trifluoromethyl-substituted isoquinolines have shown promise as antimicrobial agents, particularly against Gram-positive bacteria, including drug-resistant strains.[8]

Proposed Mechanism of Action:

These compounds are believed to function similarly to fluoroquinolone antibiotics by targeting bacterial DNA gyrase and topoisomerase IV.[8] These enzymes are essential for DNA replication, repair, and recombination in bacteria. Inhibition of these enzymes leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately causing cell death.[8]

Caption: Antimicrobial mechanism of fluorinated isoquinolines.

Table 2: Minimum Inhibitory Concentration (MIC) of an Alkynyl Isoquinoline (HSN584)

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (MRSA) | 0.5 |

| Staphylococcus aureus (VRSA) | 1 |

| Enterococcus faecalis (VRE) | 2 |

Source: Adapted from Sharafutdinov et al.[9]

B. Anticancer Activity

Isoquinoline alkaloids are known to possess anticancer properties, and their fluorinated derivatives are being actively investigated.[10] These compounds can induce cell death in various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.[10]

Signaling Pathways Implicated in Anticancer Activity:

Several key signaling pathways are targeted by isoquinoline alkaloids, leading to their anticancer effects.

-

PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell survival and proliferation, and its inhibition can lead to apoptosis.

-

MAPK Pathway: This pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis.[11]

-

NF-κB Pathway: This pathway plays a significant role in inflammation and cell survival.

Caption: Potential anticancer signaling pathways of fluorinated isoquinolines.

Table 3: Cytotoxicity (IC50) of Fluorinated 7-Azaindenoisoquinolines against NCI-60 Cell Lines

| Compound | Mean IC50 (µM) |

| 16d | < 0.01 |

| 16e | 0.02 |

| 17d | 0.01 |

Source: Adapted from Cushman et al.[12]

C. Antiviral Activity

Certain isoquinoline alkaloids have demonstrated antiviral activity, and fluorination can potentially enhance this effect.[1] For instance, some bis-benzylisoquinoline alkaloids have shown activity against coronaviruses.[13]

Proposed Mechanism of Action:

The antiviral mechanisms of isoquinoline alkaloids can be multifaceted, including:

-

Inhibition of viral entry: Some compounds can interfere with the binding of viral proteins to host cell receptors.[14]

-

Interference with viral replication: This can occur through the inhibition of viral enzymes essential for replication.

-

Modulation of host signaling pathways: Alkaloids can interfere with host inflammatory signaling pathways that are hijacked by viruses for their replication and propagation.[15][16]

Caption: Potential antiviral mechanisms of fluorinated isoquinolines.

Table 4: Antiviral Activity (IC50) of Bis-benzylisoquinoline Alkaloids against SARS-CoV-2 Pseudoviruses

| Compound | D614G (µM) | Delta (µM) | Omicron (µM) |

| Aromoline (16) | 0.67 | 0.47 | 0.86 |

| Compound 17 | 1.24 | 1.35 | 1.56 |

| Compound 18 | 2.86 | 2.54 | 2.78 |

Source: Adapted from National Institutes of Health[14]

V. Conclusion

The synthesis of fluorinated isoquinoline alkaloids represents a vibrant and highly promising field of research in drug discovery. The ability to strategically incorporate fluorine into this privileged scaffold allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the development of compounds with enhanced biological activity. This technical guide has provided an overview of the key synthetic strategies, isolation and purification techniques, and analytical methods used in the study of these compounds. Furthermore, it has shed light on the potential mechanisms of action and the signaling pathways through which fluorinated isoquinoline alkaloids exert their antimicrobial, anticancer, and antiviral effects. Continued research in this area is poised to deliver the next generation of innovative therapeutics for a range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. benchchem.com [benchchem.com]

- 5. biophysics.org [biophysics.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Anti-Alphaviral Alkaloids: Focus on Some Isoquinolines, Indoles and Quinolizidines - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline Interactions: A Technical Guide

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with applications ranging from anticancer to antiviral therapies.[1][2] The introduction of a fluorine atom, a common strategy in drug design to enhance metabolic stability and binding affinity, makes 5-Fluoro-1,2,3,4-tetrahydroisoquinoline (5-F-THIQ) a compound of significant interest for novel drug development. This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of 5-F-THIQ with potential biological targets. It is intended for researchers, scientists, and drug development professionals. This document outlines a systematic computational workflow, from initial target identification to detailed binding analysis and pharmacokinetic profiling, using 5-F-THIQ as a case study. Detailed protocols for key computational experiments, including molecular docking, molecular dynamics simulations, and ADMET prediction, are provided. All quantitative data from representative studies on related THIQ compounds are summarized in structured tables to serve as a comparative baseline.

Introduction to this compound

The THIQ framework is a versatile scaffold found in both natural products and synthetic molecules, exhibiting a wide array of pharmacological activities.[3] THIQ derivatives have been investigated as inhibitors of various biological targets, including HIV-1 Reverse Transcriptase, KRas, and Mycobacterium tuberculosis ATP synthase.[3][4] Fluorine substitution is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity and pKa, and to improve its metabolic stability and binding affinity through favorable electrostatic interactions.[5]

5-F-THIQ, while not extensively studied in dedicated publications, represents a logical next step in the exploration of the THIQ chemical space. This guide, therefore, presents a generalized in silico workflow that can be applied to 5-F-THIQ to predict its biological targets, characterize its interactions, and evaluate its drug-like properties.

The In Silico Discovery Workflow

The computational investigation of a novel compound like 5-F-THIQ follows a multi-step process designed to build a comprehensive profile of its potential as a therapeutic agent. This workflow begins with broad, predictive methods and funnels down to more detailed and computationally intensive simulations.

References

- 1. audreyli.com [audreyli.com]

- 2. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models | MDPI [mdpi.com]

physical and chemical properties of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Fluoro-1,2,3,4-tetrahydroisoquinoline is a fluorinated derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a core structure in numerous biologically active compounds and natural products. The introduction of a fluorine atom at the 5-position is anticipated to modulate the compound's physicochemical properties, metabolic stability, and biological activity, making it a person of interest for medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed synthetic protocols, and a discussion of its potential biological significance based on the activities of the broader THIQ class. Due to the limited availability of specific experimental data for this particular isomer, this guide also includes data for related compounds to provide a comparative context for researchers.

Physical and Chemical Properties

Direct experimental data for the physical properties of this compound are not extensively reported in publicly available literature. However, properties can be estimated based on the parent compound and other fluorinated isomers.

Table 1: General and Predicted Physical Properties

| Property | This compound | 1,2,3,4-Tetrahydroisoquinoline (Parent Compound) | Notes |

| Molecular Formula | C₉H₁₀FN | C₉H₁₁N | - |

| Molecular Weight | 151.18 g/mol | 133.19 g/mol | - |

| CAS Number | 799274-07-0 (HCl salt) | 91-21-4 (free base) | The hydrochloride salt is commonly used to improve solubility and stability. |

| Predicted XlogP | 1.4 | 1.6 | A measure of lipophilicity. |

| Predicted pKa | Not Available | ~9.36 (basic) | The basicity of the secondary amine is a key feature of the THIQ scaffold. |

Table 2: Experimental Physical Properties of Related Compounds for Comparison

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility |

| 1,2,3,4-Tetrahydroisoquinoline[1][2][3] | -30[1][2][3] | 232-233[1][2][3] | Soluble in water (20 g/L at 20°C)[2][3] |

| 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride[4] | 209-213 | Not Available | Enhanced solubility due to salt form[4]. |

| 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride[5] | 175-180 | Not Available | Enhanced solubility due to salt form[5]. |

Synthesis of this compound

The synthesis of this compound can be approached through established methods for constructing the tetrahydroisoquinoline core, such as the Pictet-Spengler and Bischler-Napieralski reactions. These methods are adaptable to substituted phenethylamines.

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[5][6][7][8][9] For the synthesis of the target compound, 2-(3-fluorophenyl)ethan-1-amine would be the key starting material.

References

- 1. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines | MDPI [mdpi.com]

- 2. Bischler-Napieralski Reaction [organic-chemistry.org]

- 3. grokipedia.com [grokipedia.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 6. The Pictet-Spengler Reaction [ebrary.net]

- 7. name-reaction.com [name-reaction.com]

- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

5-Fluoro-1,2,3,4-tetrahydroisoquinoline: A Scoping Guide on Potential Therapeutic Targets

Disclaimer: This technical guide addresses the potential therapeutic targets of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline. It is important to note that, at the time of this writing, specific experimental data on the biological activity and therapeutic targets of this particular molecule is not extensively available in the public scientific literature. Therefore, this document serves as a scoping guide, extrapolating potential applications from the well-established pharmacology of the broader 1,2,3,4-tetrahydroisoquinoline (THIQ) class of compounds and the known effects of fluorination in medicinal chemistry. The experimental protocols and quantitative data presented are illustrative templates.

Introduction to the 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3] THIQ-based compounds have demonstrated significant potential in various therapeutic areas, including oncology, neuroscience, and infectious diseases.[4][5] The versatility of the THIQ core allows for substitutions at multiple positions, enabling the fine-tuning of pharmacological properties.

The introduction of a fluorine atom onto a pharmacologically active scaffold can profoundly influence its properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[6] The placement of a fluorine atom at the 5-position of the THIQ ring is anticipated to modulate its electronic and steric properties, potentially leading to novel therapeutic applications.

Potential Therapeutic Areas and Targets

Based on the known activities of analogous THIQ derivatives, this compound could be investigated for the following therapeutic applications:

Oncology

The THIQ scaffold is present in several natural and synthetic compounds with anticancer properties.[5] These compounds have been shown to target various mechanisms involved in cancer progression.

Potential Targets:

-

Tubulin Polymerization: Certain THIQ derivatives have been shown to inhibit microtubule polymerization, a mechanism similar to that of established anticancer drugs.[7]

-

Cyclin-Dependent Kinases (CDKs): Some THIQ-isatin hybrids have been investigated as potential CDK-5 inhibitors, suggesting a role in cell cycle regulation.[5]

-

Chemokine Receptors (e.g., CXCR4): THIQ-based molecules have been developed as antagonists of the CXCR4 receptor, which is implicated in cancer metastasis.[8][9]

-

DNA Gyrase: In the context of antibacterial activity, some THIQs have shown inhibitory action against DNA gyrase, a target that can also be explored in cancer therapy.[4]

Neuropharmacology

THIQ derivatives have a long history of investigation for their effects on the central nervous system.

Potential Targets:

-

Dopamine Receptors (D2, D3): The THIQ structure is a key component of ligands targeting dopamine receptors, suggesting potential applications in conditions like Parkinson's disease or schizophrenia.[10]

-

Serotonin Receptors (e.g., 5-HT1A): N-substituted THIQs have been identified as ligands for 5-HT1A receptors, indicating potential for development as anxiolytics or antidepressants.

-

Acetylcholinesterase (AChE): Some THIQ derivatives have been patented for their AChE inhibitory activity, pointing towards potential use in Alzheimer's disease.[11]

Infectious Diseases

The THIQ scaffold has been explored for its antimicrobial properties.

Potential Targets:

-

Bacterial Cell Wall Synthesis: The mechanism of action for some antibacterial THIQs involves the disruption of bacterial cell processes.

-

Viral Reverse Transcriptase: Computational docking studies have suggested that THIQ analogs could bind to the non-nucleoside inhibitor binding pocket of HIV-1 reverse transcriptase.[1]

Synthesis

The synthesis of 1,2,3,4-tetrahydroisoquinolines is commonly achieved through the Pictet-Spengler reaction . This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically in the presence of an acid catalyst. The synthesis of this compound would likely start from a fluorinated phenylethylamine derivative.

Illustrative Experimental Workflow

The following diagram outlines a hypothetical workflow for the initial screening and characterization of this compound.

Data Presentation (Template)

Should experimental data become available, it would be organized as follows for clarity and comparative analysis.

Table 1: In Vitro Activity of this compound Against Potential Targets

| Target | Assay Type | IC50 / EC50 (µM) | Reference Compound | Reference IC50 / EC50 (µM) |

| e.g., Tubulin | Polymerization Assay | Data Not Available | e.g., Paclitaxel | Data Not Available |

| e.g., Dopamine D2 Receptor | Binding Assay (Ki) | Data Not Available | e.g., Haloperidol | Data Not Available |

| e.g., 5-HT1A Receptor | Functional Assay | Data Not Available | e.g., Buspirone | Data Not Available |

| e.g., CXCR4 | Calcium Flux Assay | Data Not Available | e.g., AMD3100 | Data Not Available |

Experimental Protocols (Template)

Detailed methodologies are crucial for the reproducibility of scientific findings. Below is a template for an experimental protocol.

Protocol 1: Tubulin Polymerization Assay

-

Objective: To determine the inhibitory effect of this compound on tubulin polymerization.

-

Materials:

-

Purified tubulin protein

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution

-

Test compound (this compound) dissolved in DMSO

-

Reference compound (e.g., Paclitaxel or Colchicine)

-

96-well microplate reader capable of measuring absorbance at 340 nm

-

-

Procedure:

-

Prepare a reaction mixture containing polymerization buffer and tubulin protein in a 96-well plate.

-

Add serial dilutions of the test compound or reference compound to the wells. A DMSO control should be included.

-

Incubate the plate at 37°C for a specified time.

-

Initiate polymerization by adding GTP to all wells.

-

Monitor the change in absorbance at 340 nm over time at 37°C. The increase in absorbance corresponds to tubulin polymerization.

-

-

Data Analysis:

-

Plot the rate of polymerization against the concentration of the test compound.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

Conclusion and Future Directions

While this compound remains an under-investigated molecule, the extensive and diverse biological activities of the parent THIQ scaffold suggest that it is a promising candidate for drug discovery efforts. The introduction of a fluorine atom at the 5-position may confer unique pharmacological properties that warrant further investigation.

Future research should focus on the synthesis of this compound and its systematic evaluation in a battery of in vitro and in vivo assays to identify its primary biological targets and potential therapeutic applications. The insights gained from such studies will be invaluable for the design and development of novel therapeutic agents based on this intriguing scaffold.

References

- 1. scispace.com [scispace.com]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Sculpting; a Multipurpose Tool for Expedited Access to Various Fluorinated Arenes via Photocatalytic Hydrodefluorination of Benzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, antitubulin, and antiproliferative SAR of C3/C1-substituted tetrahydroisoquinolines. — Department of Pharmacology [pharm.ox.ac.uk]

- 8. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (PDF) Synthesis and SAR of 1,2,3,4-Tetra [research.amanote.com]

- 10. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the structure elucidation of 5-fluoro-1,2,3,4-tetrahydroisoquinoline (5-F-THIQ) derivatives. The strategic incorporation of a fluorine atom into the tetrahydroisoquinoline scaffold, a privileged structure in medicinal chemistry, offers unique opportunities for modulating physicochemical and pharmacological properties.[1][2] However, the presence of fluorine also introduces specific challenges and considerations in structural analysis. This guide details the application of modern spectroscopic and analytical techniques, offering detailed experimental protocols and data interpretation strategies to unambiguously determine the constitution, configuration, and conformation of these valuable compounds.

Core Analytical Techniques for Structure Elucidation

The definitive structural assignment of 5-F-THIQ derivatives relies on a synergistic application of several high-resolution analytical methods. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography form the cornerstone of the elucidation process.

A logical workflow for the structure elucidation process is outlined below. This typically begins with synthesis and purification, followed by preliminary characterization using mass spectrometry and 1D NMR. More complex structures or the need for unambiguous assignment necessitates the use of 2D NMR techniques and, where suitable crystals can be obtained, X-ray crystallography for absolute structure determination.

Caption: General workflow for the structure elucidation of 5-F-THIQ derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of 5-F-THIQ derivatives in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) experiments is typically required for a complete assignment of all proton and carbon signals.

¹H, ¹³C, and ¹⁹F NMR Spectroscopy

¹H NMR: The proton NMR spectrum provides initial information about the number and types of protons present. Key regions include the aromatic protons (δ 6.5-8.0 ppm), the protons on the saturated heterocyclic ring (δ 2.5-4.5 ppm), and any substituent protons. The fluorine atom at the 5-position will induce through-space and through-bond couplings to nearby protons, particularly H-4 and H-6, leading to more complex splitting patterns.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The carbon directly attached to the fluorine (C-5) will exhibit a large one-bond ¹³C-¹⁹F coupling constant (¹JCF), typically in the range of 240-260 Hz. Smaller two- and three-bond couplings (²JCF, ³JCF) will be observed for neighboring carbons, which are invaluable for confirming the position of the fluorine atom.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that provides a distinct signal for the fluorine atom.[3] The chemical shift of the fluorine signal is sensitive to its electronic environment.[4] Coupling to neighboring protons (especially H-4 and H-6) will be observed, providing further confirmation of its location.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges and Key ¹³C-¹⁹F Coupling Constants for a Generic this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key ¹³C-¹⁹F Coupling Constants (J, Hz) |

| C1 | ~4.0 - 4.5 | ~45 - 55 | ³JCF ≈ 2-5 |

| C3 | ~2.8 - 3.2 | ~40 - 50 | ⁴JCF ≈ 0-2 |

| C4 | ~2.6 - 3.0 | ~25 - 35 | ²JCF ≈ 15-25 |

| C4a | - | ~125 - 135 | ²JCF ≈ 15-25 |

| C5 | - | ~155 - 165 (d) | ¹JCF ≈ 240-260 |

| C6 | ~6.8 - 7.2 (dd) | ~115 - 125 (d) | ²JCF ≈ 20-30 |

| C7 | ~7.0 - 7.4 (t) | ~125 - 135 (d) | ³JCF ≈ 5-10 |

| C8 | ~6.9 - 7.3 (d) | ~110 - 120 (d) | ⁴JCF ≈ 0-3 |

| C8a | - | ~130 - 140 | ³JCF ≈ 5-10 |

Note: Chemical shifts are highly dependent on the solvent and other substituents on the molecule. The provided ranges are estimates.

2D NMR Spectroscopy

Two-dimensional NMR experiments are crucial for unambiguously assigning the complex spectra of 5-F-THIQ derivatives.[5][6]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[5] It is essential for tracing the proton connectivity within the tetrahydroisoquinoline ring system.

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to their attached carbons.[7] This allows for the definitive assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds.[7] This is critical for identifying quaternary carbons and piecing together the entire molecular framework. For example, correlations from the protons at C-4 to C-5 and C-4a will confirm the substitution pattern around the fluorine-bearing carbon.

The interplay of these 2D NMR techniques provides a robust method for complete structural assignment, as depicted in the following logical diagram.

Caption: Logical relationships in 2D NMR-based structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through high-resolution mass spectrometry (HRMS), its elemental composition.[8] The fragmentation patterns observed in the mass spectrum offer valuable structural information.[9] For 5-F-THIQ derivatives, characteristic fragmentation pathways often involve the cleavage of the bonds beta to the nitrogen atom and retro-Diels-Alder reactions in the heterocyclic ring.

Table 2: Predicted Key Fragment Ions in the Electron Ionization (EI) Mass Spectrum of a Generic this compound

| m/z | Ion Structure | Fragmentation Pathway |

| [M]+• | Molecular Ion | - |

| [M-1]+ | Loss of H• from C1 | α-cleavage |

| [M-29]+ | Loss of C₂H₅• | Cleavage of C1-C8a and C3-C4 bonds |

| Varies | Fluorinated tropylium ion | Rearrangement and fragmentation of the aromatic ring |

X-ray Crystallography

When a suitable single crystal of a 5-F-THIQ derivative can be grown, X-ray crystallography provides the most definitive and unambiguous three-dimensional structural information.[10][11] It reveals the precise bond lengths, bond angles, and torsion angles, establishing the absolute configuration and conformation of the molecule in the solid state. This technique is particularly valuable for resolving stereochemical ambiguities.

Experimental Protocols

General NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified 5-F-THIQ derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a standard 5 mm NMR tube.

-

1D NMR Acquisition:

-

Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

-

2D NMR Acquisition:

-

COSY: Acquire a gradient-selected COSY (gCOSY) spectrum.

-

HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum. Set the ¹JCH coupling constant to an average value of 145 Hz.

-

HMBC: Acquire a gradient-selected HMBC spectrum. Optimize the long-range coupling delay for an average nJCH of 8 Hz.

-

-

Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin, VnmrJ). Perform phasing, baseline correction, and referencing. Analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the overall structure.

General Mass Spectrometry (HRMS) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum over a relevant m/z range.

-

Data Analysis: Determine the accurate mass of the molecular ion peak. Use software to calculate the elemental composition and compare it with the theoretical composition of the proposed structure.

General X-ray Crystallography Protocol

-

Crystal Growth: Grow single crystals of the 5-F-THIQ derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or solvent layering techniques.

-

Data Collection: Mount a suitable crystal on a goniometer. Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, angles, and other crystallographic parameters.

-

Structure Visualization and Analysis: Visualize the final structure using software such as Mercury or Olex2. Analyze the geometric parameters, intermolecular interactions, and packing in the crystal lattice.

Conclusion

The structure elucidation of this compound derivatives is a multifaceted process that requires the careful application and interpretation of modern analytical techniques. This guide provides a foundational framework for researchers, scientists, and drug development professionals to approach this challenge systematically. By combining the detailed connectivity information from 1D and 2D NMR, the molecular formula from HRMS, and, when possible, the unambiguous 3D structure from X-ray crystallography, a complete and accurate molecular picture can be confidently established. This detailed structural understanding is paramount for rational drug design and the development of novel therapeutic agents based on the fluorinated tetrahydroisoquinoline scaffold.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biophysics.org [biophysics.org]

- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 6. researchgate.net [researchgate.net]

- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 8. Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. X-ray crystallography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5-Fluoro-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and biological evaluation of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline, a fluorinated analog of the versatile 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. The THIQ core is a prominent feature in a wide array of biologically active natural products and synthetic compounds, exhibiting activities ranging from antimicrobial and anticancer to potent effects on the central nervous system. The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a compound of interest for drug discovery and development.

Key Applications

Based on the known biological activities of the parent THIQ structure, the primary applications for this compound are expected to be in the following areas:

-

Monoamine Oxidase (MAO) Inhibition: THIQ and its derivatives are known inhibitors of MAO-A and MAO-B, enzymes critical in the metabolism of neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of these enzymes is a key strategy in the treatment of depression and neurodegenerative disorders such as Parkinson's disease.

-

Dopamine Receptor Binding: The THIQ scaffold is a recognized pharmacophore for dopamine D2 and D3 receptor ligands. These receptors are important targets for antipsychotic medications and treatments for substance abuse disorders.

Data Presentation

| Compound | Target | Kᵢ (µM) |

| 1,2,3,4-Tetrahydroisoquinoline | MAO-B | 15 |

Experimental Protocols

Protocol 1: Synthesis of this compound via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and efficient method for the synthesis of tetrahydroisoquinolines.[1][2][3][4] This protocol describes the synthesis of the title compound from 2-(3-fluorophenyl)ethylamine and formaldehyde.

Materials:

-

2-(3-fluorophenyl)ethylamine

-

Formaldehyde (37% solution in water)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (10 M)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve 2-(3-fluorophenyl)ethylamine (1 equivalent) in a suitable solvent such as water or a mixture of water and a co-solvent.

-

Cool the solution in an ice bath and slowly add concentrated HCl to catalyze the reaction.

-

To the cooled solution, add formaldehyde (1.1 equivalents) dropwise while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and neutralize it by the slow addition of 10 M NaOH solution until the pH is basic (pH > 10).

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Experimental Workflow for Pictet-Spengler Synthesis

Caption: Workflow for the synthesis of this compound.

Protocol 2: Fluorometric Monoamine Oxidase (MAO-B) Inhibition Assay

This protocol is adapted from commercially available kits and is designed to screen for MAO-B inhibitors. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity, using a fluorometric probe.

Materials:

-